molecular formula C25H25ClN2O6 B11219962 Diethyl 1-(4-chlorobenzyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(4-chlorobenzyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11219962
M. Wt: 484.9 g/mol
InChI Key: QTYCGXWVRKWMRO-UHFFFAOYSA-N
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Description

3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including ethyl, chlorophenyl, methyl, and nitrophenyl groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction mixture being heated under reflux .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenated aromatic rings can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines.

Scientific Research Applications

3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dihydropyridine ring can also interact with calcium channels, influencing cellular calcium levels and affecting various physiological processes .

Comparison with Similar Compounds

Similar compounds to 3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other dihydropyridine derivatives such as nifedipine and amlodipine. These compounds share a similar core structure but differ in their substituent groups, which impart unique properties and biological activities. For example, nifedipine is widely used as a calcium channel blocker in the treatment of hypertension, while amlodipine has a longer duration of action .

Properties

Molecular Formula

C25H25ClN2O6

Molecular Weight

484.9 g/mol

IUPAC Name

diethyl 1-[(4-chlorophenyl)methyl]-4-(4-methyl-3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H25ClN2O6/c1-4-33-24(29)20-14-27(13-17-7-10-19(26)11-8-17)15-21(25(30)34-5-2)23(20)18-9-6-16(3)22(12-18)28(31)32/h6-12,14-15,23H,4-5,13H2,1-3H3

InChI Key

QTYCGXWVRKWMRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)C)[N+](=O)[O-])C(=O)OCC)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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